![molecular formula C8H4ClN3 B1459443 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile CAS No. 1360969-13-6](/img/structure/B1459443.png)
7-Chloro-1H-benzo[d]imidazole-5-carbonitrile
Overview
Description
7-Chloro-1H-benzo[d]imidazole-5-carbonitrile is a high-quality intermediate used in pharmaceutical research and development . It is a reliable reference material that meets strict industry standards .
Synthesis Analysis
The synthesis of 1H-benzo[d]imidazole derivatives, including 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile, has been reported in various studies . For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .Molecular Structure Analysis
Imidazole, the core structure of 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involving 1H-benzo[d]imidazole derivatives have been extensively studied . These compounds show both acidic and basic properties due to the presence of a positive charge on either of the two nitrogen atoms .Physical And Chemical Properties Analysis
Imidazole, the core structure of 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Scientific Research Applications
Chemical Synthesis
As a building block in organic synthesis, 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile can be used to construct a wide array of heterocyclic compounds. These compounds can have a variety of applications, from medicinal chemistry to materials science.
Each of these fields can benefit from the unique chemical properties of 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile, making it a versatile compound in scientific research. The information provided here is based on the latest available data and research .
Mechanism of Action
While the specific mechanism of action for 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile is not mentioned in the retrieved papers, 1H-benzo[d]imidazole derivatives have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity .
Future Directions
The future directions in the research of 1H-benzo[d]imidazole derivatives, including 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile, involve their potential use in the development of new drugs . These compounds show a broad range of biological activities, making them promising candidates for drug development .
properties
IUPAC Name |
7-chloro-3H-benzimidazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBAUPGJYPQTAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1H-benzo[d]imidazole-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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